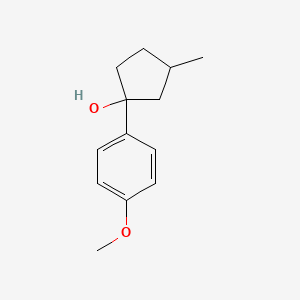
2-Chloro-3-ethylcyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-ethylcyclopropane-1-carbaldehyde is a chemical compound with the following structural formula:
CH3−CH2−CH(CHO)−CCl
It contains a cyclopropane ring, an aldehyde functional group, and a chlorine atom. The compound is colorless and has a pungent odor. Its systematic IUPAC name is 2-Chloro-3-(hydroxymethylene)-1-cyclohexene-1-carboxaldehyde .
Preparation Methods
a. Synthetic Routes
Several synthetic routes exist for preparing 2-Chloro-3-ethylcyclopropane-1-carbaldehyde. One common method involves the reaction of cyclopropane carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent treatment with ethylmagnesium bromide (EtMgBr) or ethyllithium (EtLi) yields the desired compound.
b. Industrial Production
In industrial settings, this compound is produced via the reaction of cyclopropane carboxylic acid with phosgene (COCl₂) followed by reduction with lithium aluminum hydride (LiAlH₄).
Chemical Reactions Analysis
The compound undergoes various reactions:
Oxidation: It can be oxidized to the corresponding carboxylic acid.
Reduction: Reduction with strong reducing agents converts the aldehyde group to a primary alcohol.
Substitution: The chlorine atom can be replaced by other nucleophiles (e.g., amines, thiols).
Common reagents include Grignard reagents, hydrides (such as LiAlH₄), and halogens (e.g., Br₂, Cl₂). Major products depend on reaction conditions and substituents.
Scientific Research Applications
2-Chloro-3-ethylcyclopropane-1-carbaldehyde finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Pesticide Industry: Some derivatives exhibit pesticidal properties.
Mechanism of Action
The compound’s mechanism of action varies depending on its specific application. In biological systems, it could interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
While 2-Chloro-3-ethylcyclopropane-1-carbaldehyde is unique due to its cyclopropane ring and aldehyde functionality, similar compounds include cyclopropane carboxylic acid derivatives and aliphatic aldehydes.
Properties
Molecular Formula |
C6H9ClO |
|---|---|
Molecular Weight |
132.59 g/mol |
IUPAC Name |
2-chloro-3-ethylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C6H9ClO/c1-2-4-5(3-8)6(4)7/h3-6H,2H2,1H3 |
InChI Key |
NEXJDLJGGUKVGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C1Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


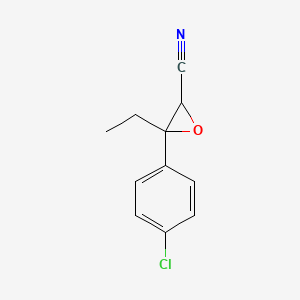
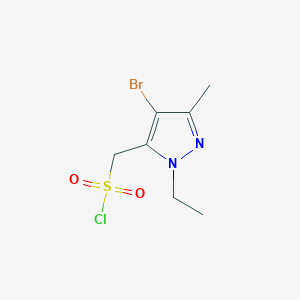
![[2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B13208863.png)
amine](/img/structure/B13208868.png)
![Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13208872.png)
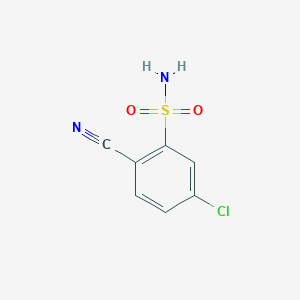
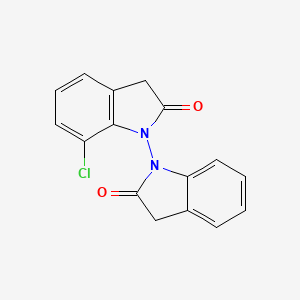
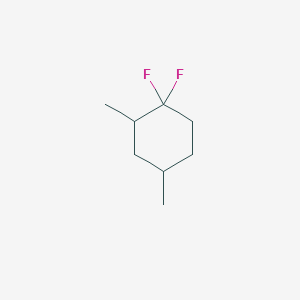

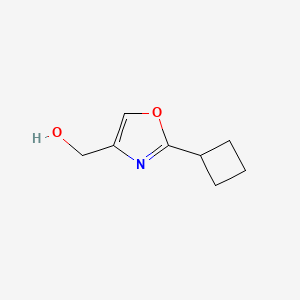
![2-([(2-Methylpropyl)sulfanyl]methyl)pyrrolidine](/img/structure/B13208906.png)
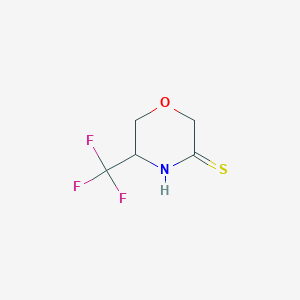
![5-{[(Tert-butoxy)carbonyl]amino}-2-propylpyridine-3-carboxylic acid](/img/structure/B13208913.png)
